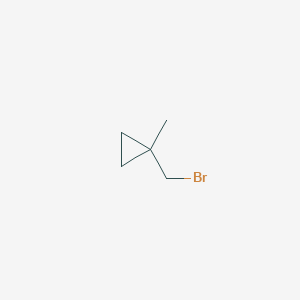

1-(Bromomethyl)-1-methylcyclopropane

Description

BenchChem offers high-quality 1-(Bromomethyl)-1-methylcyclopropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Bromomethyl)-1-methylcyclopropane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(bromomethyl)-1-methylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Br/c1-5(4-6)2-3-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRZVAZKOTWIEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90558909 | |

| Record name | 1-(Bromomethyl)-1-methylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42082-19-9 | |

| Record name | 1-(Bromomethyl)-1-methylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Introduction: The Strategic Value of the 1-Methylcyclopropylmethyl Moiety

An In-depth Technical Guide to 1-(Bromomethyl)-1-methylcyclopropane (CAS: 42082-19-9)

In the landscape of modern synthetic and medicinal chemistry, 1-(Bromomethyl)-1-methylcyclopropane (CAS No. 42082-19-9) has emerged as a pivotal building block.[1][2] Its utility lies in its ability to introduce the sterically defined and conformationally constrained 1-methylcyclopropylmethyl group into target molecules. The cyclopropane ring, a motif of significant interest, is widely employed in drug discovery to enhance biological potency, improve metabolic stability, and fine-tune pharmacokinetic properties.[3][4] This guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this versatile reagent, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective application in the laboratory.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 42082-19-9 | [5] |

| Molecular Formula | C₅H₉Br | [5] |

| Molecular Weight | 149.03 g/mol | [5] |

| IUPAC Name | 1-(bromomethyl)-1-methylcyclopropane | [5] |

| Synonyms | 1-Methylcyclopropylcarbinyl bromide | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 128 °C / 750 mmHg (for precursor alcohol) | |

| Density | ~1.39 g/mL (estimated, based on similar compounds) | |

| Refractive Index | ~1.43 - 1.46 (estimated, based on related structures) | [6] |

Spectroscopic Characterization

The structural identity of 1-(Bromomethyl)-1-methylcyclopropane is unequivocally confirmed through a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is distinctive. It will show a singlet for the methyl protons (CH₃), a singlet for the bromomethyl protons (-CH₂Br), and two sets of multiplets corresponding to the diastereotopic methylene protons of the cyclopropane ring.

-

¹³C NMR Spectroscopy: The carbon spectrum will display four unique signals: one for the methyl carbon, one for the bromomethyl carbon, one for the cyclopropyl methylene carbons, and a quaternary carbon signal for the C1 position of the ring.

-

Mass Spectrometry (MS): The mass spectrum exhibits a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak (M+) and the M+2 peak will appear in an approximate 1:1 ratio, confirming the presence of a single bromine atom.[7]

Synthesis and Purification: A Validated Laboratory Protocol

The most direct and reliable synthesis of 1-(Bromomethyl)-1-methylcyclopropane involves the bromination of its corresponding alcohol precursor, 1-methylcyclopropanemethanol.[6] The choice of brominating agent is critical to ensure high yield and minimize side reactions, such as acid-catalyzed ring-opening of the strained cyclopropane. While reagents like phosphorus tribromide (PBr₃) can be effective, the Appel reaction (using CBr₄ and PPh₃) offers a milder, more controlled alternative.

Workflow for Synthesis via Bromination

Caption: Synthesis workflow for 1-(Bromomethyl)-1-methylcyclopropane.

Step-by-Step Experimental Protocol (Appel Reaction)

-

Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Reagent Preparation: In the flask, dissolve triphenylphosphine (PPh₃, 1.1 equivalents) and carbon tetrabromide (CBr₄, 1.1 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cooling: Cool the resulting solution to 0 °C using an ice bath. The solution should be clear and colorless.

-

Substrate Addition: Dissolve 1-methylcyclopropanemethanol (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 30 minutes. The causality here is crucial: slow addition prevents an exothermic reaction that could lead to side products.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or flash column chromatography to yield pure 1-(Bromomethyl)-1-methylcyclopropane.

Reactivity and Mechanistic Considerations

As a primary alkyl halide, 1-(Bromomethyl)-1-methylcyclopropane is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. The bromine atom serves as a good leaving group, readily displaced by a wide range of nucleophiles.

General Reactivity Pathway

Caption: Sₙ2 reaction of the title compound with a nucleophile.

The key to its utility is the high fidelity of these Sₙ2 reactions. The cyclopropyl group, due to its high s-character in the C-H bonds, is electron-withdrawing, which slightly deactivates the adjacent carbon towards Sₙ1-type reactions. This electronic effect, combined with the primary nature of the halide, strongly favors the Sₙ2 pathway, ensuring that the desired substitution occurs without rearrangement or ring-opening under standard nucleophilic conditions. This mechanistic preference is a cornerstone of its trustworthiness as a synthetic building block.

Applications in Drug Discovery and Development

The introduction of a cyclopropyl ring is a well-established strategy in medicinal chemistry to modulate a drug candidate's properties.[3] This small, rigid ring system can act as a bioisosteric replacement for larger or more flexible groups, often leading to improved binding affinity and metabolic stability.

While specific examples directly citing CAS 42082-19-9 can be proprietary, the closely related (bromomethyl)cyclopropane is a key intermediate in the synthesis of major pharmaceuticals.[8][9] For instance, it is used to introduce the cyclopropylmethyl group in drugs like:

-

Betaxolol: A beta-blocker used to treat hypertension and glaucoma.[9]

-

Quinolone Antibiotics: Many drugs in this class, such as ciprofloxacin, feature a cyclopropyl group on the nitrogen atom of the quinolone core, a modification known to enhance antibacterial activity.[10]

The 1-methyl substitution on the cyclopropane ring provides an additional vector for structure-activity relationship (SAR) studies, allowing chemists to probe steric and electronic interactions within a receptor's binding pocket more precisely.

Safety, Handling, and Storage

As with any reactive chemical, proper handling of 1-(Bromomethyl)-1-methylcyclopropane is paramount for laboratory safety.

GHS Hazard Information

Based on data for the title compound and structurally similar chemicals, the following hazards are identified:[5][11]

-

Flammability: Highly flammable liquid and vapor (H225).[5][11]

-

Skin Corrosion/Irritation: Causes skin irritation (H315).[5][11]

-

Eye Damage/Irritation: Causes serious eye irritation (H319).[5][11]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335).[5][11]

Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, flame-retardant laboratory coat, and chemically resistant gloves (e.g., nitrile).[12][13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and strong bases.

-

Spill & First Aid: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[14] If inhaled, move to fresh air.

Conclusion

1-(Bromomethyl)-1-methylcyclopropane is a valuable and highly specific reagent for introducing the 1-methylcyclopropylmethyl scaffold. Its predictable Sₙ2 reactivity, coupled with the beneficial properties imparted by the cyclopropane ring, makes it an indispensable tool for chemists engaged in the design and synthesis of novel small molecules. A comprehensive understanding of its synthesis, handling, and reaction mechanisms, as outlined in this guide, is essential for leveraging its full potential in research and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14323271, 1-(Bromomethyl)-1-methylcyclopropane. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1-methyl cyclopropane methanol. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81503, Bromomethylcyclopropane. Retrieved from [Link]

- Google Patents. (n.d.). CN112624921A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14864946, 1-Bromo-1-methylcyclopropane. Retrieved from [Link]

-

ChemSrc. (n.d.). 1-(bromomethyl)-1-(hydroxymethyl)cyclopropane. Retrieved from [Link]

- Google Patents. (n.d.). US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.

-

Siegel, S., & Bergstrom, C. G. (1950). The Synthesis of 1-Methylcyclopropanemethanol. Journal of the American Chemical Society, 72(8), 3815–3817. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Exploring (Bromomethyl)cyclopropane: A Key Pharmaceutical Intermediate. Retrieved from [Link]

-

PharmaCompass. (n.d.). cyclopropyl-methyl bromide. Retrieved from [Link]

-

Journal of the American Chemical Society. (1950). The Synthesis of 1-Methylcyclopropanemethanol. Retrieved from [Link]

-

YouTube. (2024). bromination of methylcyclohexene. Retrieved from [Link]

-

Li, K. (2020). Review of cyclopropyl bromide synthetic process. ResearchGate. Retrieved from [Link]

-

Salim, S., & Shomer, I. (2017). 1-MCP (1-methylcyclopropene) Treatment Protocol for Fruit or Vegetables. Bio-protocol, 7(10), e2294. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - (Bromomethyl)cyclopropane, 90%. Retrieved from [Link]

- Watkins, C. B. (2006). Overview of 1-Methylcyclopropene Trials and Uses for Edible Horticultural Crops. HortScience, 41(1), 12-15.

-

Trost, B. M., & Rhee, Y. H. (2020). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 63(12), 6242-6279. Retrieved from [Link]

- Sisler, E. C., & Serek, M. (1999). DISCOVERY AND COMMERCIALIZATION OF 1-METHYLCYCLOPROPENE AS AN ETHYLENE INHIBITOR. Acta Horticulturae, (485), 163-168.

-

International Journal of Pharmaceutical Sciences Review and Research. (2022). Pro-Drug Development. Retrieved from [Link]

-

YouTube. (2020). Unknown Organic Spectra Experiment Part 1, Introduction and Spectra Tables. Retrieved from [Link]

-

IndiaMART. (n.d.). 1-(Bromomethyl)-1-methylcyclopropane, CAS NO:42082-19-9. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. indiamart.com [indiamart.com]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1-(Bromomethyl)-1-methylcyclopropane | C5H9Br | CID 14323271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-methyl cyclopropane methanol, 2746-14-7 [thegoodscentscompany.com]

- 7. (Bromomethyl)cyclopropane(7051-34-5) 1H NMR spectrum [chemicalbook.com]

- 8. Actylis - (Bromomethyl)-Cyclopropane - API Intermediate [solutions.actylis.com]

- 9. innospk.com [innospk.com]

- 10. researchgate.net [researchgate.net]

- 11. 1-Bromo-1-methylcyclopropane | C4H7Br | CID 14864946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Solubility of 1-(Bromomethyl)-1-methylcyclopropane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)-1-methylcyclopropane is a valuable building block in organic synthesis, frequently employed in the introduction of the 1-methylcyclopropylmethyl moiety into a target molecule. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients, necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility in various organic solvents. This guide provides a comprehensive overview of the expected solubility profile of 1-(Bromomethyl)-1-methylcyclopropane, the underlying principles governing its solubility, and a detailed protocol for its experimental determination.

Physicochemical Properties of 1-(Bromomethyl)-1-methylcyclopropane

A foundational understanding of the physical and chemical properties of 1-(Bromomethyl)-1-methylcyclopropane is essential to predict its behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₅H₉Br | PubChem[1] |

| Molecular Weight | 149.03 g/mol | PubChem[1] |

| Appearance | Expected to be a liquid | Inferred from similar compounds[2] |

| XLogP3-AA | 2.1 | PubChem[1] |

The XLogP3-AA value of 2.1 suggests that 1-(Bromomethyl)-1-methylcyclopropane is a relatively nonpolar molecule, which is a key determinant of its solubility in organic solvents.[1]

Theoretical Solubility Profile

Based on the principle of "like dissolves like," which posits that substances with similar intermolecular forces are likely to be soluble in one another, we can predict the solubility of 1-(Bromomethyl)-1-methylcyclopropane in a range of common organic solvents.[3][4][5] Alkyl halides, such as this compound, are generally soluble in most organic solvents.[6] The energy required to break the intermolecular attractions within the solute and the solvent is compensated by the energy released when new attractions are formed between the solute and solvent molecules.[3][5]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Diethyl ether | High | The primary intermolecular forces in both the solute and these solvents are London dispersion forces. The similar nature of these forces leads to favorable mixing. |

| Polar Aprotic | Acetone, Ethyl acetate, Dichloromethane | High | While these solvents possess dipole-dipole interactions, they are also capable of significant London dispersion forces. The alkyl portion of 1-(Bromomethyl)-1-methylcyclopropane interacts favorably with the nonpolar parts of these solvents. |

| Polar Protic | Ethanol, Methanol | Moderate to High | These solvents are characterized by hydrogen bonding. While 1-(Bromomethyl)-1-methylcyclopropane cannot form hydrogen bonds, the alkyl portion can interact with the alkyl chains of the alcohols via dispersion forces. Solubility is expected to be good, but potentially less than in nonpolar solvents. |

| Highly Polar | Water | Low to Insoluble | 1-(Bromomethyl)-1-methylcyclopropane is not capable of hydrogen bonding, and the energy required to disrupt the strong hydrogen-bonding network of water is not sufficiently compensated by the formation of new, weaker interactions between the solute and water molecules.[3][4] |

Factors Influencing Solubility

The solubility of 1-(Bromomethyl)-1-methylcyclopropane is primarily governed by the balance of intermolecular forces between the solute and the solvent.

-

Van der Waals Forces (London Dispersion Forces): As a nonpolar molecule, the dominant intermolecular forces for 1-(Bromomethyl)-1-methylcyclopropane are London dispersion forces. These forces increase with the size and surface area of the molecule. Solvents that also exhibit primarily London dispersion forces, such as hexane and toluene, are excellent solvents for this compound.

-

Dipole-Dipole Interactions: The carbon-bromine bond introduces a dipole moment to the molecule. This allows for dipole-dipole interactions with polar aprotic solvents like acetone and ethyl acetate.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific experimental data for the solubility of 1-(Bromomethyl)-1-methylcyclopropane in a wide array of organic solvents is not extensively documented in publicly available literature, a strong theoretical basis allows for reliable predictions. The nonpolar nature of this compound suggests high solubility in nonpolar and polar aprotic organic solvents, with moderate to good solubility in polar protic solvents. Its solubility in water is expected to be negligible. For applications requiring precise solubility data, the experimental protocol provided in this guide offers a robust framework for its determination.

References

-

PubChem. 1-(Bromomethyl)-1-methylcyclopropane. [Link]

-

PubChem. Bromomethylcyclopropane. [Link]

-

PubChem. 1-Bromo-1-methylcyclopropane. [Link]

-

LibreTexts, Chemistry. Solubility of Organic Compounds. [Link]

- Google Patents. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.

-

LibreTexts, Chemistry. Physical Properties of Alkyl Halides. [Link]

- Google Patents. US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.

-

Institute of Science, Nagpur. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Quora. Why do haloalkanes dissolve in organic solvents? [Link]

-

LibreTexts, Chemistry. 7.1 Alkyl Halides - Structure and Physical Properties. [Link]

-

University of Massachusetts. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Organic Syntheses. Bromocyclopropane. [Link]

-

Reddit. alkyl halides solubility. [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

-

PharmaCompass. Bromomethylcyclopropane. [Link]

-

LibreTexts, Chemistry. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

- Google Patents. WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.

Sources

Application Notes and Experimental Protocols for Substitution Reactions with 1-(Bromomethyl)-1-methylcyclopropane

Introduction: The Strategic Value of the 1-Methylcyclopropylmethyl Moiety

In the landscape of modern drug discovery and medicinal chemistry, the cyclopropyl group has emerged as a privileged structural motif.[1] Its unique conformational rigidity, combined with the high sp3 character, allows it to serve as a versatile bioisostere for alkenes or as a rigid linker, often leading to enhanced metabolic stability, increased potency, and improved selectivity for biological targets.[1][2] 1-(Bromomethyl)-1-methylcyclopropane is a key building block for introducing the valuable 1-methylcyclopropylmethyl scaffold into target molecules.

This document provides an in-depth guide to the reactivity of 1-(Bromomethyl)-1-methylcyclopropane and detailed protocols for its use in nucleophilic substitution reactions. The focus is on providing not just procedural steps, but the underlying chemical logic to empower researchers to adapt and troubleshoot these reactions effectively.

Chemical Reactivity and Mechanistic Considerations

1-(Bromomethyl)-1-methylcyclopropane is a primary alkyl halide. However, its reactivity is significantly influenced by the adjacent quaternary carbon atom of the cyclopropane ring. This structure is analogous to a neopentyl halide, which is known for its pronounced steric hindrance at the α-carbon.[3][4]

Key Reactivity Insights:

-

Steric Hindrance: The bulky 1-methylcyclopropyl group shields the electrophilic carbon from the backside, which is the required trajectory for a standard bimolecular nucleophilic substitution (SN2) reaction.[3][4][5] Consequently, while the SN2 pathway is the most viable, reaction rates are often slower compared to less hindered primary alkyl halides like ethyl bromide.[4]

-

Reaction Mechanism (SN2): The reaction predominantly proceeds via an SN2 mechanism. This involves a concerted, single-step process where the incoming nucleophile attacks the carbon bearing the bromine, and the bromide ion is simultaneously displaced.[6][7] Unimolecular substitution (SN1) is highly disfavored due to the inherent instability of the primary carbocation that would need to form.

-

Ring Strain: The cyclopropane ring possesses significant angle and torsional strain.[8][9] While this strain does not typically lead to ring-opening under standard nucleophilic substitution conditions, it contributes to the unique electronic properties of the molecule.[10]

-

Solvent Effects: The choice of solvent is critical. Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are optimal. These solvents effectively solvate the counter-ion (e.g., Na+) of the nucleophile but poorly solvate the nucleophilic anion, leaving it "naked" and highly reactive, which helps to accelerate the SN2 reaction.[11]

Experimental Protocols

General Safety Precautions: 1-(Bromomethyl)-1-methylcyclopropane is a flammable liquid and is irritating to the skin, eyes, and respiratory system.[12] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound is incompatible with strong oxidizing agents and strong bases.[13]

Protocol 1: Williamson Ether Synthesis of 1-(Ethoxymethyl)-1-methylcyclopropane

This protocol describes a classic SN2 reaction to form an ether, a common functional group in pharmaceuticals.[6][14]

| Reagent | MW ( g/mol ) | Amount | Equivalents |

| 1-(Bromomethyl)-1-methylcyclopropane | 149.03 | 1.49 g (10.0 mmol) | 1.0 |

| Sodium Ethoxide (NaOEt) | 68.05 | 0.82 g (12.0 mmol) | 1.2 |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 20 mL | - |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium ethoxide (0.82 g, 12.0 mmol).

-

Add anhydrous DMF (20 mL) via syringe and stir the resulting suspension at room temperature.

-

Slowly add 1-(Bromomethyl)-1-methylcyclopropane (1.49 g, 10.0 mmol) to the suspension dropwise over 5 minutes.

-

Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and carefully quench by adding 50 mL of deionized water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-(ethoxymethyl)-1-methylcyclopropane.

Protocol 2: Synthesis of 1-(Azidomethyl)-1-methylcyclopropane

This protocol provides a route to an azide, which is a versatile intermediate that can be readily reduced to the corresponding primary amine.

| Reagent | MW ( g/mol ) | Amount | Equivalents |

| 1-(Bromomethyl)-1-methylcyclopropane | 149.03 | 1.49 g (10.0 mmol) | 1.0 |

| Sodium Azide (NaN₃) | 65.01 | 0.78 g (12.0 mmol) | 1.2 |

| Dimethyl Sulfoxide (DMSO), anhydrous | 78.13 | 20 mL | - |

Procedure:

-

Caution: Sodium azide is highly toxic. Handle with extreme care.

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium azide (0.78 g, 12.0 mmol).

-

Add anhydrous DMSO (20 mL) and stir to dissolve.

-

Add 1-(Bromomethyl)-1-methylcyclopropane (1.49 g, 10.0 mmol) to the solution.

-

Heat the reaction mixture to 50 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or GC-MS (observing the disappearance of the starting material).

-

Cool the reaction to room temperature and pour it into 100 mL of ice-cold water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with water (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Note: Do not heat the crude azide to high temperatures during concentration due to its potential instability.

-

The crude product is often of sufficient purity for the next step (e.g., reduction to the amine). If necessary, it can be purified by careful column chromatography.

Protocol 3: Synthesis of 1-Methyl-1-((phenylthio)methyl)cyclopropane

This protocol demonstrates the formation of a thioether using a soft nucleophile, which is highly effective in SN2 reactions.

| Reagent | MW ( g/mol ) | Amount | Equivalents |

| 1-(Bromomethyl)-1-methylcyclopropane | 149.03 | 1.49 g (10.0 mmol) | 1.0 |

| Thiophenol | 110.18 | 1.21 g (11.0 mmol) | 1.1 |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.07 g (15.0 mmol) | 1.5 |

| Acetonitrile (CH₃CN), anhydrous | 41.05 | 25 mL | - |

Procedure:

-

To a 100 mL round-bottom flask with a stir bar, add thiophenol (1.21 g, 11.0 mmol) and anhydrous acetonitrile (25 mL).

-

Add anhydrous potassium carbonate (2.07 g, 15.0 mmol) to the solution. The potassium carbonate acts as a base to deprotonate the thiophenol in situ.

-

Stir the resulting suspension at room temperature for 20 minutes.

-

Add 1-(Bromomethyl)-1-methylcyclopropane (1.49 g, 10.0 mmol) to the mixture.

-

Heat the reaction to 70 °C and stir for 6-10 hours, monitoring by TLC.

-

After completion, cool the reaction, filter off the inorganic salts, and wash the solid with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) and then brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by silica gel column chromatography to obtain the pure thioether.

Data Summary and Workflow

The following table summarizes typical conditions for the protocols described. Note that reaction times and yields are illustrative and may require optimization.

| Protocol | Nucleophile | Solvent | Temp (°C) | Typical Time (h) | Expected Yield |

| 1: Ether | Sodium Ethoxide | DMF | 60 | 12-18 | 70-85% |

| 2: Azide | Sodium Azide | DMSO | 50 | 8-12 | 85-95% |

| 3: Thioether | Thiophenol / K₂CO₃ | Acetonitrile | 70 | 6-10 | 75-90% |

graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];A [label="Reaction Setup\n(Reagents + Solvent under N₂)"]; B [label="Reaction\n(Stirring at specified Temp)"]; C [label="Work-up\n(Quenching & Extraction)"]; D [label="Drying & Concentration\n(Anhydrous Salt & Rotovap)"]; E [label="Purification\n(Column Chromatography)"]; F [label="Analysis\n(NMR, GC-MS, etc.)"]; A -> B [label="Heat"]; B -> C [label="Cool & Quench"]; C -> D; D -> E; E -> F;

}

Troubleshooting and Field-Proven Insights

-

Issue: Low or Incomplete Conversion.

-

Causality: The steric hindrance of the 1-methylcyclopropyl group significantly slows the SN2 reaction.[3][4]

-

Solution: Increase the reaction temperature in 10 °C increments or prolong the reaction time. Ensure all reagents and solvents are anhydrous, as water can deactivate strong nucleophiles. Consider using a more powerful nucleophile if possible.

-

-

Issue: Formation of Side-Products.

-

Causality: If using a nucleophile that is also a strong, bulky base (e.g., potassium tert-butoxide), the E2 elimination pathway can compete with substitution, leading to alkene byproducts.

-

Solution: Use a less basic nucleophile if the chemistry allows. Avoid excessively high temperatures which can favor elimination over substitution.

-

-

Expert Tip: Phase-Transfer Catalysis. For reactions with ionic nucleophiles that have poor solubility in organic solvents, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can significantly accelerate the reaction by transporting the nucleophile into the organic phase.

Conclusion

1-(Bromomethyl)-1-methylcyclopropane is a sterically hindered but highly valuable primary alkyl halide for the synthesis of complex molecules in drug development. Successful nucleophilic substitution requires a careful understanding of its neopentyl-like structure and the principles of the SN2 reaction. By selecting strong nucleophiles, employing polar aprotic solvents, and allowing for sufficient reaction times and temperatures, researchers can effectively utilize this building block to construct novel chemical entities containing the desirable 1-methylcyclopropylmethyl moiety.

References

-

PubChem. (n.d.). 1-(Bromomethyl)-1-methylcyclopropane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-1-methylcyclopropane. National Center for Biotechnology Information. Retrieved from [Link]

-

McLure, F. et al. (n.d.). Nucleophilic Substitution Reactions of Thienyl Neopentyl Substrates. ResearchGate. Retrieved from [Link]

-

(n.a.). (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. Retrieved from [Link]

-

LibreTexts Chemistry. (2019). Effect of sterics on Sn2 reactions. Retrieved from [Link]

-

Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Retrieved from [Link]

-

Ashenhurst, J. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Retrieved from [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Chegg. (2022). Solved: 1-bromo-1-methylcyclopropane + H2O →1-methyl. Retrieved from [Link]

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. PubMed Central. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

-

Bach, R. D., & Dmitrenko, O. (2002). The Effect of Substituents on the Strain Energies of Small Ring Compounds. The Journal of Organic Chemistry. Retrieved from [Link]

-

Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

-

ACS Publications. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]

-

Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

-

Total Organic Chemistry. (2020). SN2 Sterics and Comparing Reaction Rates. YouTube. Retrieved from [Link]

-

ResearchGate. (2011). Three-Step Synthesis of Cyclopropyl Peptidomimetics. Retrieved from [Link]

-

Gauth. (n.d.). Solved: What reaction mechanism predominates when 1-bromo-1-propylcyclopentane is treated with. Retrieved from [Link]

-

(n.a.). (n.d.). BIMOLECULAR NUCLEOPHILIC SUBSTITUTION. Retrieved from [Link]

-

YouTube. (2023). Chemistry Substitution Reaction-How To Understand Major and Minor Product. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). The Williamson Ether Synthesis. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]

-

ResearchGate. (2006). Competition between SN2 and single electron transfer reactions as a function of steric hindrance illustrated by the model system alkylCl + NO. Retrieved from [Link]

-

MDPI. (2025). Special Issue “Advances in Drug Discovery and Synthesis”. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

-

Quora. (2017). Why is nucleophilic substitution in neopentyl halide slow?. Retrieved from [Link]

-

PubMed. (n.d.). Three-step synthesis of cyclopropyl peptidomimetics. Retrieved from [Link]

-

CrashCourse. (2021). Substitution Reactions - SN1 and SN2 Mechanisms: Crash Course Organic Chemistry #21. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). Characteristics of the SN2 Reaction. Retrieved from [Link]

-

CrashCourse. (2021). Intro to Substitution Reactions: Crash Course Organic Chemistry #20. YouTube. Retrieved from [Link]

-

Chem-Station. (2014). Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Overview of cyclopropane reactivity, synthesis, structure, and applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes. PubMed Central. Retrieved from [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 12. 1-(Bromomethyl)-1-methylcyclopropane | C5H9Br | CID 14323271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. youtube.com [youtube.com]

Application Notes and Protocols: Synthesis of Novel Compounds Using 1-(Bromomethyl)-1-methylcyclopropane

Introduction: The Strategic Value of the 1-Methylcyclopropylmethyl Moiety in Modern Chemistry

The cyclopropane ring, a motif once considered primarily of academic interest due to its inherent ring strain, has firmly established itself as a valuable building block in medicinal chemistry and materials science.[1][2] Its unique stereoelectronic properties, including coplanarity of the three carbon atoms and enhanced p-character in its C-C bonds, offer medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates.[1][3][4] The incorporation of a cyclopropyl group can lead to improvements in potency, metabolic stability, and membrane permeability, while also reducing off-target effects.[1][3]

This guide focuses on the synthetic utility of a particularly valuable, yet underexplored, building block: 1-(Bromomethyl)-1-methylcyclopropane . The presence of a quaternary carbon center and a primary bromide imparts distinct reactivity and structural features. This application note will provide a comprehensive overview of the synthesis of this reagent and its application in the construction of novel molecular architectures, with a particular focus on nucleophilic substitution and the generation of precursors for more complex transformations.

Part 1: Synthesis of the Key Building Block: 1-(Bromomethyl)-1-methylcyclopropane

A reliable and scalable synthesis of 1-(bromomethyl)-1-methylcyclopropane is paramount for its widespread application. While several methods exist for the bromination of primary alcohols, the synthesis of strained cyclopropylmethyl systems requires careful consideration to avoid unwanted ring-opening side reactions.[5] A common and effective method is the Appel reaction, or modifications thereof, which utilizes a phosphine and a bromine source.

Protocol 1: Synthesis of 1-(Bromomethyl)-1-methylcyclopropane from (1-Methylcyclopropyl)methanol

This protocol is adapted from established procedures for the bromination of cyclopropylmethanols.[6][7][8][9]

Reaction Scheme:

Materials:

-

(1-Methylcyclopropyl)methanol

-

Triphenylphosphine (PPh3) or Carbon Tetrabromide (CBr4)

-

Bromine (Br2) (if using PPh3)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (1-methylcyclopropyl)methanol (1.0 eq) and anhydrous dichloromethane (DCM) to create a 0.5 M solution.

-

Reagent Addition (Option A: PPh3/Br2): Cool the solution to 0 °C using an ice bath. In a separate flask, prepare a solution of triphenylphosphine (1.1 eq) in anhydrous DCM. Add this solution to the alcohol solution. Slowly add bromine (1.1 eq) dropwise via an addition funnel, maintaining the temperature at 0 °C.

-

Reagent Addition (Option B: PPh3/CBr4): To the solution of (1-methylcyclopropyl)methanol in DCM, add triphenylphosphine (1.2 eq). To this stirring mixture, add a solution of carbon tetrabromide (1.2 eq) in DCM dropwise at room temperature. An exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting alcohol is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation or column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford pure 1-(bromomethyl)-1-methylcyclopropane.

Causality and Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, particularly with the phosphine reagents.

-

Anhydrous Solvents: Water can react with the phosphine-halogen intermediates, reducing the yield of the desired product.

-

Controlled Temperature: The bromination reaction can be exothermic. Maintaining a low temperature during the addition of bromine helps to control the reaction rate and minimize the formation of byproducts, including potential ring-opened products.

-

Aqueous Work-up: The sodium bicarbonate wash neutralizes any acidic byproducts, such as hydrobromic acid. The brine wash helps to remove any remaining water from the organic layer.

Part 2: Applications in Nucleophilic Substitution Reactions

1-(Bromomethyl)-1-methylcyclopropane is an excellent electrophile for SN2 reactions, allowing for the introduction of the 1-methylcyclopropylmethyl moiety onto a variety of nucleophiles.[10][11][12] This is a cornerstone transformation for accessing a diverse range of novel compounds.

Protocol 2: N-Alkylation of a Secondary Amine

The synthesis of tertiary amines containing the 1-methylcyclopropylmethyl group is of significant interest in drug discovery, as this motif can impart favorable pharmacokinetic properties.[13][14]

Reaction Scheme:

Materials:

-

Secondary amine (e.g., piperidine, morpholine, or a more complex amine)

-

1-(Bromomethyl)-1-methylcyclopropane

-

A suitable base (e.g., potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or a non-nucleophilic organic base like diisopropylethylamine (DIPEA))

-

A suitable solvent (e.g., acetonitrile (MeCN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF))

-

Standard glassware for organic synthesis

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask, add the secondary amine (1.0 eq), the chosen base (1.5-2.0 eq), and the solvent.

-

Reagent Addition: Add 1-(bromomethyl)-1-methylcyclopropane (1.1-1.2 eq) to the stirring mixture.

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature. If a solid base was used, filter it off. Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation: N-Alkylation of Various Secondary Amines

| Nucleophile (Secondary Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Piperidine | K2CO3 | MeCN | 60 | 12 | 85 |

| Morpholine | Cs2CO3 | DMF | 70 | 8 | 92 |

| N-Methylaniline | DIPEA | THF | 80 | 24 | 78 |

Experimental Workflow: N-Alkylation

Caption: Workflow for the N-alkylation of secondary amines.

Protocol 3: O-Alkylation of a Phenol

The synthesis of aryl ethers containing the 1-methylcyclopropylmethyl group can be achieved through a Williamson ether synthesis.[15][16] These motifs are of interest in the development of new agrochemicals and pharmaceuticals.

Reaction Scheme:

Materials:

-

A substituted phenol

-

1-(Bromomethyl)-1-methylcyclopropane

-

A suitable base (e.g., potassium carbonate (K2CO3) or sodium hydride (NaH))

-

A suitable solvent (e.g., acetone, DMF, or THF)

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask, add the phenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.

-

Reagent Addition: Add 1-(bromomethyl)-1-methylcyclopropane (1.2 eq) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and stir until the starting phenol is consumed (monitor by TLC).

-

Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent and wash with aqueous sodium hydroxide solution to remove any unreacted phenol. Then wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

Part 3: Advanced Applications and Mechanistic Considerations

Beyond simple nucleophilic substitutions, 1-(bromomethyl)-1-methylcyclopropane can serve as a precursor to more complex structures.

Intramolecular Reactions: Synthesis of Spiropentanes

The 1-(bromomethyl)-1-methylcyclopropane scaffold can be utilized in intramolecular cyclization reactions to form highly strained spiropentane systems.[17][18] This typically involves the generation of a carbanion adjacent to the cyclopropane ring, which then displaces the bromide.

Conceptual Pathway: Spiropentane Formation

Caption: Conceptual pathway for spiropentane synthesis.

Ring-Opening Reactions: A Note of Caution and Opportunity

Under certain conditions, particularly with strong Lewis acids or under solvolytic conditions, cyclopropylmethyl systems can undergo ring-opening reactions to form homoallylic species.[5][19][20][21][22] While often an undesired side reaction, this reactivity can be harnessed to synthesize acyclic or larger ring structures. The stability of the resulting carbocation plays a crucial role in the regioselectivity of the ring-opening.

Conclusion

1-(Bromomethyl)-1-methylcyclopropane is a versatile and valuable building block for the synthesis of novel compounds. Its ability to participate in a wide range of nucleophilic substitution reactions allows for the straightforward introduction of the 1-methylcyclopropylmethyl moiety, a scaffold of increasing importance in medicinal chemistry. Furthermore, its potential for use in more complex transformations, such as the synthesis of spiropentanes, highlights its utility for accessing unique and diverse chemical matter. The protocols and insights provided in this application note are intended to empower researchers to explore the full potential of this promising reagent in their own synthetic endeavors.

References

- Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.

- The Cyclopropyl Group in Medicinal Chemistry.

- Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.

- Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.

- Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts.

- Stereoselective Synthesis of Polysubstituted Spiropentanes.

- Solvolytic ring-opening reactions of cyclopropyl bromides. An assessment of the Woodward-Hoffmann-DePuy rule. PubMed.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd

- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic

- The Discovery of Nucleophilic Substitution Reactions.

- Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Deriv

- N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute.

- (Bromomethyl)cyclopropane synthesis. ChemicalBook.

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.

- Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI.

- Editorial for the Special Issue on Cycloaddition Reactions at the Beginning of the Third Millennium. MDPI.

- Cyclopropyl Scaffold: A Generalist for Marketed Drugs.

- Synthesis of Spiropentane Derivatives via Intramolecular Displacement.

- Oxidative radical ring-opening/cyclization of cyclopropane deriv

- Application of Cyclopropane in Drug Discovery. PharmaBlock.

- A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones.

- The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts.

- Ring‐Opening Reaction of Methylenecyclopropanes Derived from Methylenecyclopropyl Aldehydes through Cope Rearrangement. Sci-Hub.

- SYNTHESIS OF NOVELmeta-BROMOPHENOLIC COMPOUNDS. Sci-Hub.

- Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI.

- Nucleophilic Substitution: Practice Problems. YouTube.

- Oxidative radical ring-opening/cyclization of cyclopropane derivatives.

- Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Ne

- Synthesis and Evaluation of Novel Cyclopropane Nucleoside as Potential Tube Formation Agents.

- [Applic

- N-Alkylation of Opiates.

- Reaction Mechanism for a radical ring opening. Chemistry Stack Exchange.

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar.

- Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH. YouTube.

- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.

- Bromocyclopropane. Organic Syntheses.

- Application Notes and Protocols: N-Alkylation and N-Acyl

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. Solvolytic ring-opening reactions of cyclopropyl bromides. An assessment of the Woodward-Hoffmann-DePuy rule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]

- 7. WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]

- 8. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]

- 9. (Bromomethyl)cyclopropane synthesis - chemicalbook [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. longdom.org [longdom.org]

- 14. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase [mdpi.com]

- 16. sci-hub.box [sci-hub.box]

- 17. Stereoselective Synthesis of Polysubstituted Spiropentanes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]

- 21. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Notes & Protocols for the Purification of 1-(Bromomethyl)-1-methylcyclopropane

Abstract: This document provides a comprehensive guide for the purification of 1-(Bromomethyl)-1-methylcyclopropane, a critical building block in medicinal chemistry and drug development. The high reactivity of the cyclopropane ring necessitates robust purification strategies to ensure the compound's stability and suitability for downstream applications.[1][2] This guide details validated protocols for purification via fractional distillation and preparative chromatography, addresses common impurities, and outlines analytical methods for purity verification.

Introduction: The Importance of Purity

1-(Bromomethyl)-1-methylcyclopropane is a valuable synthetic intermediate. The strained cyclopropylmethyl moiety is a key pharmacophore in various active pharmaceutical ingredients (APIs). Due to the high reactivity of such strained rings, these intermediates are often introduced in the final stages of a synthetic sequence.[2] Consequently, the purity of 1-(Bromomethyl)-1-methylcyclopropane is paramount, as it directly influences the impurity profile, safety, and efficacy of the final API.[1][2][3]

Synthetic routes to this compound, often involving bromination of the corresponding alcohol, can yield a range of impurities including unreacted starting materials, solvent residues, and structurally similar by-products. This guide provides the necessary framework for researchers to select and implement an appropriate purification strategy to achieve >99% purity.

Physicochemical Properties & Safety Data

A thorough understanding of the compound's properties is fundamental to designing an effective purification protocol.

| Property | Value | Source |

| Molecular Formula | C₅H₉Br | PubChem[4] |

| Molecular Weight | 149.03 g/mol | PubChem[4] |

| Appearance | Liquid | Sigma-Aldrich |

| Boiling Point | ~105-107 °C (at atmospheric pressure) | Sigma-Aldrich |

| Density | ~1.392 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | n20/D ~1.457 | Sigma-Aldrich |

Safety Profile: 1-(Bromomethyl)-1-methylcyclopropane is classified as a hazardous substance. Researchers must consult the Safety Data Sheet (SDS) before handling and adhere to all institutional safety protocols.

-

GHS Hazard Statements: Highly flammable liquid and vapor (H225), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[4][5]

-

Personal Protective Equipment (PPE): Flame-retardant lab coat, chemical safety goggles, face shield, and nitrile gloves are mandatory. All manipulations should be performed within a certified chemical fume hood.

Common Impurities and Purification Rationale

The primary challenge in purifying cyclopropylmethyl bromides is the potential for co-distillation with closely boiling impurities or thermal decomposition.[1]

-

Unreacted Starting Materials: Residual 1-methylcyclopropanemethanol and brominating agents.

-

Isomeric By-products: Rearrangement of the cyclopropylmethyl carbocation can lead to homoallylic bromides (e.g., 3-bromo-2-methyl-1-butene), which often have very similar boiling points.

-

Solvent Residues: Solvents used in the synthesis, such as Dimethylformamide (DMF) or Tetrahydrofuran (THF).[3][4]

-

Phosphine Oxides: If phosphine-based brominating agents are used (e.g., PPh₃/Br₂), non-volatile triphenylphosphine oxide is a common by-product.[6]

The Causality Behind Method Selection:

-

Fractional Distillation under Reduced Pressure is the preferred method for large-scale purification. Lowering the pressure reduces the boiling point, mitigating the risk of thermal decomposition and rearrangement of the strained ring system.

-

Aqueous Work-up is a crucial preliminary step to remove water-soluble impurities like DMF and inorganic salts. A mild basic wash (e.g., with NaHCO₃ solution) can neutralize any residual acidic by-products.

-

Preparative Column Chromatography is ideal for smaller scales or when distillation fails to separate closely boiling isomers. The separation is based on polarity differences, which can often resolve isomers that are inseparable by boiling point.

Purification Workflow Overview

The following diagram illustrates the general workflow for purifying crude 1-(Bromomethyl)-1-methylcyclopropane.

Caption: General purification workflow for 1-(Bromomethyl)-1-methylcyclopropane.

Detailed Experimental Protocols

Protocol 5.1: Aqueous Work-up (Pre-Purification)

This protocol is designed to remove polar impurities from the crude reaction mixture prior to distillation or chromatography.

-

Transfer: Transfer the crude reaction mixture to a separatory funnel of appropriate size.

-

Dilution: Dilute the mixture with a non-polar organic solvent (e.g., diethyl ether or methyl tert-butyl ether (MTBE)) to facilitate phase separation. A 2:1 ratio of ether to crude volume is a good starting point.

-

Water Wash: Add an equal volume of deionized water, shake gently, and allow the layers to separate. Discard the aqueous (lower) layer.

-

Bicarbonate Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake, venting frequently to release any evolved CO₂ gas. This step neutralizes residual acids. Discard the aqueous layer.[1]

-

Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to remove residual water and dissolved salts.

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1]

-

Filtration & Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude, dried product.

Self-Validation: The absence of an aqueous phase after adding the drying agent indicates sufficient drying. A neutral pH of the final aqueous wash indicates successful acid removal.

Protocol 5.2: Fractional Distillation under Reduced Pressure

This is the most effective method for purifying multi-gram quantities of the title compound.

-

Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column (or a packed column for higher efficiency), a condenser, a receiving flask, and a vacuum-tight thermometer. Ensure all glass joints are properly sealed with vacuum grease.

-

System Preparation: Add the dried crude product from Protocol 5.1 and a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.

-

Vacuum Application: Slowly and carefully apply vacuum from a vacuum pump, protected by a cold trap. Aim for a pressure between 5 and 10 mbar.[1][2]

-

Heating: Begin heating the distillation flask using a heating mantle. Stir the liquid to ensure smooth boiling.

-

Fraction Collection:

-

Forerun: Collect any low-boiling solvent residues or impurities that distill first.

-

Main Fraction: Collect the product fraction at a stable head temperature. Based on patent literature for the closely related (bromomethyl)cyclopropane, the expected boiling point is in the range of 50-70 °C at 5-10 mbar.[1][2][3] The exact temperature for the title compound should be determined empirically.

-

After-run: Discontinue distillation once the temperature begins to rise sharply or when only a small amount of dark residue remains.

-

-

Storage: Store the purified, colorless liquid under an inert atmosphere (nitrogen or argon) in a sealed container at 2-8 °C.

Trustworthiness: A stable boiling point plateau during collection of the main fraction is a strong indicator of a pure substance. Each fraction should be analyzed separately by GC to confirm purity before combining the desired fractions.

Protocol 5.3: Purity Assessment by Gas Chromatography (GC)

GC is the standard method for determining the purity of volatile compounds like 1-(Bromomethyl)-1-methylcyclopropane. The following parameters are adapted from established methods for similar compounds.[2][3]

| Parameter | Recommended Setting | Rationale |

| Instrument | GC with Flame Ionization Detector (FID) | FID provides excellent sensitivity for hydrocarbons. |

| Column | Optima Delta-6 (30 m, 0.25 mm, 0.25 µm) or similar | A mid-polarity column effective for separating alkyl halides. |

| Injector Temp. | 250 °C | Ensures rapid volatilization without decomposition. |

| Detector Temp. | 280 °C | Prevents condensation of the analyte post-column. |

| Oven Program | Initial: 40°C (hold 5 min), Ramp: 5°C/min, Final: 125°C (hold 15 min) | A temperature ramp allows for separation of early-eluting solvents and later-eluting isomeric by-products. |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |

| Sample Prep. | ~75 g/L in Tetrahydrofuran (THF) | Dilution prevents column overloading and peak distortion. |

References

- Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. (2017).

- Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. (2016).

- Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. (2015).

-

1-(Bromomethyl)-1-methylcyclopropane. PubChem Compound Summary for CID 14323271. National Center for Biotechnology Information. [Link]

-

Bromomethylcyclopropane. PubChem Compound Summary for CID 81503. National Center for Biotechnology Information. [Link]

-

1-Bromo-1-methylcyclopropane. PubChem Compound Summary for CID 14864946. National Center for Biotechnology Information. [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

-

Recrystallization. MIT Digital Lab Techniques Manual. (2010). YouTube. [Link]

- Process for the purification of dapagliflozin. (2016).

Sources

- 1. US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]

- 2. WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]

- 3. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]

- 4. 1-(Bromomethyl)-1-methylcyclopropane | C5H9Br | CID 14323271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromo-1-methylcyclopropane | C4H7Br | CID 14864946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (Bromomethyl)cyclopropane synthesis - chemicalbook [chemicalbook.com]

Technical Support Center: Synthesis of 1-(Bromomethyl)-1-methylcyclopropane

Welcome to the technical support center for the synthesis of 1-(Bromomethyl)-1-methylcyclopropane. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high product purity. We will delve into the mechanistic underpinnings of the reaction, provide detailed troubleshooting for common issues, and present optimized protocols based on established literature and field experience.

Section 1: Troubleshooting Guide

This section addresses the most frequent obstacles encountered during the synthesis of 1-(Bromomethyl)-1-methylcyclopropane from its corresponding alcohol, 1-methylcyclopropanemethanol.

Q1: My final yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yield is a multifaceted issue that can stem from several factors, from reaction conditions to purification inefficiencies. Here’s a systematic approach to diagnosing the problem:

-

Cause 1: Ring-Opening Side Reactions. The strained cyclopropane ring is susceptible to opening, especially under acidic conditions or at elevated temperatures, forming isomeric brominated alkenes.[1][2] This is often the primary culprit for yield loss.

-

Solution: Strict temperature control is paramount. The reaction is exothermic, and maintaining a low temperature throughout the addition of reagents is critical to suppress this side reaction.[2] Ensure your cooling bath is stable and the additions of bromine and the alcohol are done slowly to prevent localized temperature spikes. (See Protocol in Section 3).

-

-

Cause 2: Incomplete Reaction. The reaction may not be proceeding to completion.

-

Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material (1-methylcyclopropanemethanol) remains, consider extending the reaction time at a low temperature before allowing it to slowly warm to room temperature. Also, verify the quality and stoichiometry of your reagents; impure or degraded phosphine/phosphite or an insufficient amount of brominating agent will lead to an incomplete conversion.

-

-

Cause 3: Mechanical Losses during Work-up. The product is volatile. Significant loss can occur during solvent removal or distillation if not performed carefully.

-

Cause 4: Poor Reagent Solubility. When using the traditional triphenylphosphine (PPh₃)/bromine system in a solvent like DMF, the phosphine salt intermediates can have poor solubility, leading to a thick, difficult-to-stir slurry. This heterogeneity can trap the product and prevent the reaction from going to completion.[1][2][3]

-

Solution: Consider switching from triphenylphosphine to triphenylphosphite (P(OPh)₃). Triphenylphosphite and its intermediates exhibit much better solubility in polar aprotic solvents like DMF, allowing for a more homogeneous reaction mixture, better heat transfer, and higher effective concentrations, ultimately boosting productivity and yield.[1][2]

-

.

Q2: I'm observing significant impurities in my final product, particularly one that NMR suggests is a ring-opened isomer. How can I minimize this?

A2: The formation of ring-opened byproducts is the most significant challenge in this synthesis due to the high reactivity of the strained three-membered ring.[2]

-

Primary Cause: The mechanism of bromination involves an oxyphosphonium intermediate. If this intermediate is attacked by the bromide ion in a way that promotes ring-opening (an Sɴ2' type reaction) or if the reaction conditions become acidic, elimination and rearrangement can occur. This is highly dependent on temperature.

-

Definitive Solution: Aggressive Temperature Control. The most effective way to prevent ring-opening is to keep the reaction temperature extremely low during the addition of 1-methylcyclopropanemethanol.

-

Step 1: After forming the bromophosphonium bromide reagent in situ (e.g., by adding Br₂ to P(OPh)₃ in DMF at <15 °C), cool the reaction mixture to below 0 °C. For best results, a temperature range of -10 °C to -15 °C is recommended.[1][2]

-

Step 2: Add the 1-methylcyclopropanemethanol dropwise, ensuring the internal temperature does not rise above -5 °C.[3]

-

Step 3: Only after the addition is complete should the reaction be allowed to warm slowly to room temperature. This protocol minimizes the thermal energy available for the ring-opening pathway.[1][2]

-

.

Q3: My reaction mixture becomes a thick, unmanageable slurry when using triphenylphosphine. What's happening and how can I fix it?

A3: This is a well-documented issue related to the poor solubility of triphenylphosphine and the resulting triphenylphosphine oxide and phosphonium salts in common solvents like DMF.[1][3] The reaction medium becomes pasty and very difficult to stir, which leads to poor mixing, inefficient heat transfer, and difficulty in recovering the product for distillation.[2][3]

-

The Problem: The formation of [Ph₃P-Br]⁺Br⁻ and the subsequent byproduct, triphenylphosphine oxide (Ph₃PO), which have limited solubility, cause the mixture to solidify.

-

The Solution: Change Your Phosphorus Reagent. The most effective solution is to replace triphenylphosphine with triphenylphosphite (P(OPh)₃).[1][2]

-

Why it Works: Triphenylphosphite is a liquid and has significantly higher solubility in polar aprotic solvents. The resulting intermediates and byproducts also remain in solution, allowing the reaction to be conducted at higher concentrations without viscosity issues. This not only solves the stirring problem but also improves overall process efficiency and yield.[1][2]

-

.

Q4: My reaction seems to stall before all the starting alcohol is consumed. What should I investigate?

A4: A stalling reaction, assuming temperature is not too low, typically points to a reagent issue.

-

Check Reagent Quality:

-

Triphenylphosphine/Triphenylphosphite: These reagents can oxidize over time. Use fresh or properly stored reagents.

-

Bromine Source: Ensure your bromine or N-Bromosuccinimide (NBS) is pure and has not degraded. NBS should be a white crystalline solid; if it is yellow or orange, it may have decomposed.[4]

-

Solvent: The reaction is sensitive to moisture. Ensure you are using anhydrous solvents. Water can react with the phosphonium intermediates and consume your reagents.

-

-

Review Stoichiometry: Double-check your calculations. A slight excess of the phosphine/phosphite and brominating agent is often used to ensure full conversion of the alcohol. A common procedure uses a slight excess of bromine relative to the phosphine/phosphite.[5]

-

Monitoring: Quench a small aliquot of the reaction mixture and analyze it by GC or ¹H NMR to confirm the presence of starting material and product. This provides a more accurate picture than TLC alone.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the bromination of 1-methylcyclopropanemethanol?

A1: The reaction is a variation of the Appel reaction.[6] The mechanism proceeds through the activation of the alcohol by a phosphine-halogen species.

-

Activation: Triphenylphosphine (or phosphite) reacts with bromine to form a bromophosphonium bromide salt.

-

Oxyphosphonium Formation: The hydroxyl group of 1-methylcyclopropanemethanol attacks the electrophilic phosphorus atom, displacing a bromide ion and forming a key oxyphosphonium intermediate.

-

Nucleophilic Substitution: The displaced bromide ion then acts as a nucleophile, attacking the carbon atom bearing the oxyphosphonium group in an Sɴ2 reaction. This displaces triphenylphosphine oxide (or triphenyl phosphate), yielding the final product, 1-(Bromomethyl)-1-methylcyclopropane.

Q2: What are the pros and cons of different brominating systems?

A2: The choice of brominating agent can significantly impact the reaction's success, cost, and safety profile.

| Reagent System | Pros | Cons |

| PPh₃ / Br₂ | - Widely used and documented. - Effective for many alcohols. | - Poor solubility of intermediates in DMF can cause stirring issues.[1][3] - Elemental bromine is highly corrosive and hazardous to handle.[4] |

| P(OPh)₃ / Br₂ | - Excellent solubility in DMF, preventing slurry formation.[1][2] - Allows for higher reaction concentrations, improving productivity.[2] - Generally leads to higher yields and purity for this specific substrate. | - Still requires handling of hazardous elemental bromine. |

| PPh₃ / CBr₄ | - Avoids the use of elemental bromine. - Mild conditions, high yields for many primary alcohols.[6] | - Generates a full equivalent of triphenylphosphine oxide, which can complicate purification. - CBr₄ is a solid and can be more expensive. |

| NBS / PPh₃ | - NBS is a crystalline solid, making it much easier and safer to handle than Br₂.[4][7] - The succinimide byproduct is generally easy to remove. | - Can be less reactive than Br₂. - May require higher temperatures, which is detrimental for strained rings.[2] - NBS is more expensive than bulk bromine for industrial applications.[1][2] |

Recommendation for this synthesis: The P(OPh)₃ / Br₂ system is highly recommended due to the solubility advantages that directly address the most common physical problem (slurry formation) encountered with this reaction.[1][2]

Q3: How critical is the purity of starting materials and solvents?

A3: Extremely critical. The phosphine/phosphite reagents are readily oxidized, and the key intermediates are highly reactive and moisture-sensitive.

-

Solvents: Use of anhydrous solvents is mandatory. Water will react with the bromophosphonium intermediate, quenching the reagent and forming HBr, which can promote ring-opening side reactions.

-

1-methylcyclopropanemethanol: The purity of the starting alcohol directly impacts the purity of the final product. Ensure it is free of water and other alcoholic impurities.

-

Reagents: Use high-purity triphenylphosphine, triphenylphosphite, and brominating agents. Impurities can lead to unforeseen side reactions and lower yields.

Q4: What is the recommended work-up and purification procedure?

A4: The product is relatively volatile, so the procedure must be handled with care.

-

Quenching: The reaction is typically worked up by distillation directly from the reaction mixture.[5]

-

Purification: The primary method of purification is distillation under reduced pressure .[1][2] A typical distillation might be performed at 50-70 °C under a vacuum of 1-10 mbar.[1][2]

-

Washing: After distillation, the collected fractions can be washed to remove any residual acidic impurities or solvent. A wash with a mild aqueous base (e.g., sodium bicarbonate or a pH 8 buffer solution) followed by a brine wash is effective.[2]

-

Drying: Dry the washed organic product over a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂), filter, and carefully remove the solvent on a rotary evaporator to yield the pure product.[2]

Section 3: Optimized Protocol and Data

Optimized Experimental Protocol: Synthesis of 1-(Bromomethyl)-1-methylcyclopropane

This protocol is based on an improved method utilizing triphenylphosphite to enhance solubility and yield.[1][2]

-

Setup: Equip a dry, jacketed glass reactor with a mechanical stirrer, a nitrogen inlet, a thermocouple, and an addition funnel. Maintain a positive pressure of nitrogen throughout the reaction.

-

Reagent Loading: Charge the reactor with anhydrous dimethylformamide (DMF, ~5 volumes relative to the alcohol). Add triphenylphosphite (P(OPh)₃, ~1.1 equivalents) to the DMF with stirring.

-

Bromine Addition: Cool the reactor jacket to 0-5 °C. Slowly add bromine (Br₂, ~1.1 equivalents) via the addition funnel, maintaining the internal temperature below 15 °C. Stir for 30 minutes after the addition is complete.

-

Alcohol Addition: Cool the reactor jacket to -15 °C. Once the internal temperature of the reaction mixture is below -10 °C, slowly add 1-methylcyclopropanemethanol (1.0 equivalent) via the addition funnel. Critically, ensure the internal temperature does not exceed -5 °C during this addition.

-

Reaction: Once the alcohol addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by GC until the starting material is consumed.

-

Purification: Assemble a distillation apparatus. Heat the reaction mixture under reduced pressure (e.g., 5-10 mbar) and collect the fractions boiling around 60-65 °C.

-

Work-up: Wash the collected distillate with a saturated aqueous solution of NaHCO₃, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate carefully via rotary evaporation to afford the pure product.